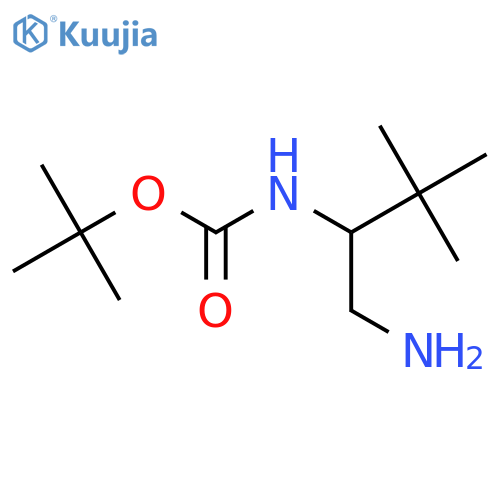Cas no 1476029-55-6 (tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate)

1476029-55-6 structure
商品名:tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate
tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- (R)-N2-Boc-3,3-dimethylbutane-1,2-diamine
- EN300-701327
- SY333303
- TERT-BUTYL (R)-(1-AMINO-3,3-DIMETHYLBUTAN-2-YL)CARBAMATE
- TERT-BUTYL N-(1-AMINO-3,3-DIMETHYLBUTAN-2-YL)CARBAMATE
- SCHEMBL4573151
- 1476029-55-6
- TERT-BUTYLN-(1-AMINO-3,3-DIMETHYLBUTAN-2-YL)CARBAMATE
- MFCD11976652
- tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate
- Carbamic acid, N-[1-(aminomethyl)-2,2-dimethylpropyl]-, 1,1-dimethylethyl ester
- tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate
-
- インチ: 1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)
- InChIKey: PZCDWEOQKBSMMC-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)C(C)(C)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 216.183778013g/mol
- どういたいしつりょう: 216.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 0.954±0.06 g/cm3(Predicted)
- ふってん: 303.9±25.0 °C(Predicted)
- 酸性度係数(pKa): 12.19±0.46(Predicted)
tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701327-0.25g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 0.25g |
$642.0 | 2025-03-12 | |
| Enamine | EN300-701327-1.0g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-701327-10.0g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
| Enamine | EN300-701327-5.0g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
| Enamine | EN300-701327-0.5g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 0.5g |
$671.0 | 2025-03-12 | |
| Enamine | EN300-701327-0.1g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 0.1g |
$615.0 | 2025-03-12 | |
| Enamine | EN300-701327-2.5g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
| Enamine | EN300-701327-0.05g |
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |
1476029-55-6 | 95.0% | 0.05g |
$587.0 | 2025-03-12 |
tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
1476029-55-6 (tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
